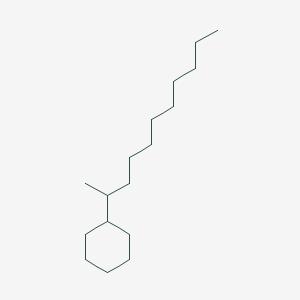

(1-Methyldecyl)cyclohexane

Description

(1-Methyldecyl)cyclohexane is a branched alicyclic hydrocarbon consisting of a cyclohexane ring substituted with a decyl chain (10-carbon alkyl group) bearing a methyl branch at the first carbon. This structure imparts unique physicochemical properties, including increased hydrophobicity and steric hindrance compared to simpler cyclohexane derivatives.

Properties

CAS No. |

13151-77-4 |

|---|---|

Molecular Formula |

C17H34 |

Molecular Weight |

238.5 g/mol |

IUPAC Name |

undecan-2-ylcyclohexane |

InChI |

InChI=1S/C17H34/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |

InChI Key |

HTLTZXFLCWUBHX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)C1CCCCC1 |

Canonical SMILES |

CCCCCCCCCC(C)C1CCCCC1 |

Synonyms |

(1-Methyldecyl)cyclohexane |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Similar Compounds :

- Methylcyclohexane : A cyclohexane ring with a single methyl substituent.

- Ethylcyclohexane : Cyclohexane with an ethyl group.

- 1,3-Dimethylcyclohexane : A dimethyl-substituted isomer.

- Adamantane Derivatives : Polycyclic hydrocarbons with rigid structures .

Synthesis: (1-Methyldecyl)cyclohexane likely follows alkylation pathways similar to other substituted cyclohexanes. For instance, cyclohexanone derivatives are often synthesized via condensation reactions, as seen in the synthesis of a cyclohexane-benzaldehyde adduct (85% yield using diethylamine) . However, the long decyl chain in (1-Methyldecyl)cyclohexane may require specialized catalysts or stepwise alkylation.

Physicochemical Properties

- Solubility and Polarity: The long decyl chain enhances hydrophobicity, making (1-Methyldecyl)cyclohexane less polar than methyl- or ethylcyclohexane. This aligns with solvent extraction trends; cyclohexane is effective for non-polar compounds, while polar mixtures (e.g., cyclohexane:butyl acetate) extract oxygenated species .

- Thermal Stability : Branched alkanes like (1-Methyldecyl)cyclohexane typically exhibit higher thermal stability than linear analogs due to reduced molecular packing.

Table 2: Key Physicochemical Properties

Biodegradability and Environmental Impact

Evidence indicates that methyl- and ethylcyclohexane degrade rapidly under sulfate-reducing conditions, but dimethyl isomers exhibit slower biodegradation due to steric hindrance .

Table 3: Biodegradation Rates

| Compound | Relative Biodegradability | Key Factor(s) |

|---|---|---|

| (1-Methyldecyl)cyclohexane | Low (est.) | Steric hindrance |

| Methylcyclohexane | High | Minimal branching |

| 1,3-Dimethylcyclohexane | Moderate | Increased branching |

| Cyclohexane | High | No substituents |

Spectroscopic and Analytical Profiles

- Mass Spectrometry (MS) : Cyclohexane derivatives with substituents (e.g., ketones) show characteristic neutral losses (e.g., 57 Da for ketone-substituted rings) . The decyl chain in (1-Methyldecyl)cyclohexane may produce fragments indicative of long-chain alkanes (e.g., m/z 85, 57).

- Raman Spectroscopy : Methylcyclohexane and its isomers exhibit distinct Raman shifts compared to cyclohexane, with dimethyl isomers showing greater spectral divergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.